molecular formula C13H15NO B3022566 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine CAS No. 479631-37-3

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine

Cat. No.: B3022566
CAS No.: 479631-37-3
M. Wt: 201.26 g/mol
InChI Key: XCUUFWUNKMAFMQ-UHFFFAOYSA-N
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Description

1-(6-Methoxynaphthalen-2-yl)-N-methylmethanamine (CAS 479631-37-3) is a high-purity organic building block of interest in medicinal chemistry and drug discovery research . This compound, with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol, serves as a key synthetic intermediate for the development of novel bioactive molecules . Its structure, featuring a naphthalene ring system with a methoxy substituent and a methylamino side chain, makes it a valuable scaffold for constructing more complex structures. Researchers are particularly interested in its application in oncology. Recent studies have utilized the 6-methoxynaphthalen-2-yl moiety as a core structural element in the design and synthesis of potent anti-tumor agents, such as Nur77 modulators, which have demonstrated promising activity in inducing apoptosis in various cancer cell lines . As a supplier, we provide this compound with a guaranteed purity, typically 98% or higher, to ensure consistent and reliable results in your experimental workflows . This product is intended for research and development purposes only and is not intended for human or diagnostic use.

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-14-9-10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUUFWUNKMAFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxynaphthalene.

    Functional Group Introduction: The methoxy group is introduced via methylation of the hydroxyl group on the naphthalene ring.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale methylation and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry :
    • Used as a building block for synthesizing complex molecules.
    • Explored in reaction mechanism studies.
  • Biology :
    • Investigated for interactions with biomolecules.
    • Studied for its potential biological activity.
  • Medicine :
    • Explored for therapeutic properties, particularly in managing conditions related to glucocorticoid excess and cancer treatment.
  • Industry :
    • Utilized in developing new materials and chemical processes.

Case Study: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on 11β-HSD1 demonstrated significant reductions in enzyme activity at concentrations below 5 μM. These findings suggest its potential use in managing diseases related to glucocorticoid metabolism, such as obesity and diabetes.

Case Study: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity. Notably, derivatives with additional cyano groups showed enhanced potency against MCF-7 breast cancer cells, indicating promising avenues for further anticancer drug development.

Summary of Biological Activities

The following table summarizes the biological activities associated with 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine:

Activity TypeDescriptionIC50 Value
Enzyme InhibitionInhibits 11β-HSD1<5 μM
AntiproliferativeEffective against MCF-7 cancer cells3.1 μM
AntimicrobialPotential candidate for antimicrobial applicationsOngoing research

Mechanism of Action

The mechanism of action of 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents/Modifications Key Functional Groups CAS Number
1-(6-Methoxynaphthalen-2-yl)-N-methylmethanamine Naphthalene 6-OCH₃, 2-NHCH₃ Secondary amine 479631-37-3
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naphthalene + diphenylethyl 6-OCH₃, propanamide-linked diphenylethyl Amide Not provided
1-(4-Fluorophenyl)-N-methylmethanamine Benzene 4-F, NHCH₃ Secondary amine Not provided
1-(Dichloro-ethanoanthracenyl)-N-methylmethanamine Ethanoanthracene Dichloro, NHCH₃ Secondary amine Not provided
1-(Naphthalen-1-yl)-N-methylmethanamine Naphthalene 1-NHCH₃ Secondary amine 14489-75-9
Key Observations:
  • Aromatic Systems : The target compound and its naphthalene-based analogs (e.g., naproxen derivatives ) share a fused aromatic system, enhancing π-π stacking interactions critical for receptor binding.
  • Functional Groups : Secondary amines (e.g., in antitubercular agents ) exhibit greater basicity (pKa ~10) compared to amides (pKa ~0–5), influencing solubility and membrane permeability.
  • Substituent Effects : Methoxy groups (electron-donating) in the target compound and naproxen derivatives enhance stability against oxidative metabolism , while halogenated analogs (e.g., 4-fluorophenyl ) improve bioavailability via reduced CYP450 interactions.
Reactivity Insights:
  • Amine vs. Amide : The target compound’s secondary amine allows for protonation at physiological pH, enhancing water solubility (logS ~-3.5) compared to the lipophilic amide derivative (logS ~-5.2) .
  • Steric Effects : Bulky substituents (e.g., diphenylethyl in ) reduce reaction yields due to steric hindrance during coupling.
Table 3: Pharmacological Profiles
Compound Biological Activity Mechanism/Application Reference
Target Compound Not reported (structural analog predictions) Potential CNS modulation
N-(2,2-Diphenylethyl)-propanamide Anti-inflammatory (naproxen derivative) COX inhibition
1-(4-Fluorophenyl)-N-methylmethanamine Antitubercular (MIC: 0.5–2 μg/mL) Pyrimidine carboxamide target
Dichloro-ethanoanthracene derivative Antidepressant (mouse forced swim test) Monoamine reuptake inhibition
Activity Trends:
  • Antimicrobial Efficacy : Fluorinated derivatives (e.g., ) show enhanced activity due to improved membrane penetration and target affinity.
  • CNS Effects: Ethanoanthracene derivatives demonstrate structural similarity to maprotiline, a known norepinephrine reuptake inhibitor.

Physicochemical Properties

Table 4: Comparative Physical Properties
Compound Molecular Weight (g/mol) logP (Calc.) Water Solubility (mg/mL) Stability
Target Compound 227.29 ~3.5 <0.1 Stable to light
N-(2,2-Diphenylethyl)-propanamide 429.52 ~5.2 <0.01 Hydrolytically sensitive
1-(4-Fluorophenyl)-N-methylmethanamine 153.18 ~2.1 ~1.2 Stable in plasma

Biological Activity

1-(6-Methoxynaphthalen-2-yl)-N-methylmethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by case studies and research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from 6-methoxy-2-acetonaphthone. The compound is synthesized through a series of reactions that may include acylation and amination processes. The general synthetic route can be summarized as follows:

  • Starting Material : 6-Methoxy-2-acetonaphthone.
  • Reagents : N-dimethylformamide dimethylacetal, various amines.
  • Conditions : Controlled temperature and pressure to optimize yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a series of derivatives were tested for their effectiveness against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). One notable derivative exhibited significant anti-proliferative activity, leading to cell cycle arrest and apoptosis in cancer cells through the upregulation of Nur77 expression, a known regulator of apoptosis .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, particularly nuclear receptors like Nur77. This interaction triggers pathways that lead to apoptosis in tumor cells. The compound's methoxy group enhances its binding affinity to these receptors, facilitating its biological activity .

Case Studies

Case Study 1: Anti-Tumor Activity
A study focused on the anti-tumor effects of a derivative of this compound demonstrated that it inhibited cell growth in multiple cancer cell lines. The compound was found to induce apoptosis by activating Nur77 and promoting its nuclear export .

Case Study 2: Pharmacological Evaluation
In another investigation, the pharmacological profile of the compound was evaluated using various in vitro assays. The results indicated that it not only exhibited cytotoxic effects on cancer cells but also showed potential antimicrobial properties, suggesting a broader spectrum of biological activity .

Data Table: Biological Activity Overview

Activity Type Cell Line IC50 (µM) Mechanism
AnticancerA54915Nur77-mediated apoptosis
AnticancerHepG212Cell cycle arrest
AntimicrobialE. coli20Inhibition of bacterial growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine
Reactant of Route 2
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1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine

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